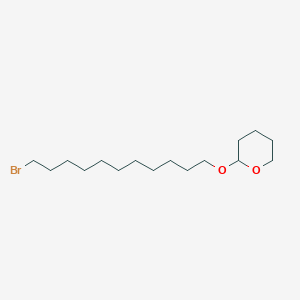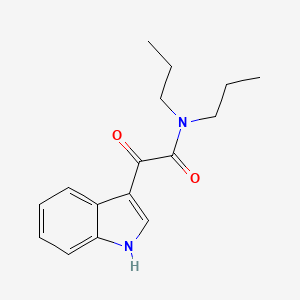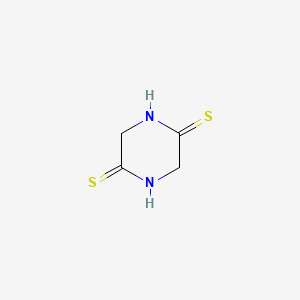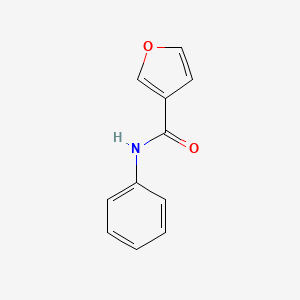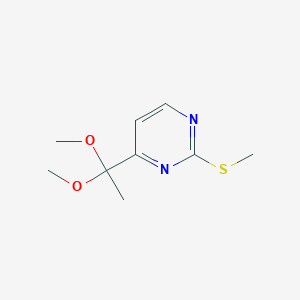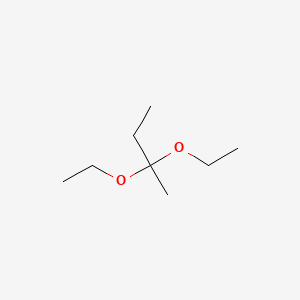
2,2-Diethoxybutane
描述
2,2-Diethoxybutane is an organic compound with the molecular formula C8H18O2. It is a type of acetal, which is a functional group characterized by two alkoxy groups attached to the same carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Diethoxybutane can be synthesized through the acetalization of butanone with ethanol in the presence of an acid catalyst. The reaction typically involves mixing butanone and ethanol in a suitable solvent, such as toluene, and adding a catalytic amount of an acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity.
化学反应分析
Types of Reactions
2,2-Diethoxybutane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield butanone and ethanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Butanone and ethanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Diethoxybutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving acetals.
Medicine: The compound may be used in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: It is used in the production of various chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 2,2-Diethoxybutane involves its ability to form stable acetals, which can protect carbonyl groups during chemical reactions. This stability is due to the resonance structures that can be formed, making the acetal group less reactive to nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
2,2-Dimethoxybutane: Similar in structure but with methoxy groups instead of ethoxy groups.
2,2-Diethoxypropane: Similar acetal structure but with a propane backbone.
2,2-Dimethoxypropane: Similar to 2,2-Diethoxybutane but with methoxy groups and a propane backbone.
Uniqueness
This compound is unique due to its specific ethoxy groups and butane backbone, which confer distinct chemical properties and reactivity compared to its analogs. Its stability and reactivity make it a valuable compound in various chemical syntheses and industrial applications.
属性
IUPAC Name |
2,2-diethoxybutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUNNIMQUQJDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068801 | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52752-16-6 | |
| Record name | 2,2-Diethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52752-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B3053204.png)
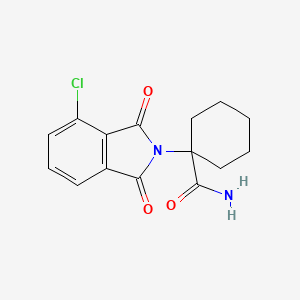
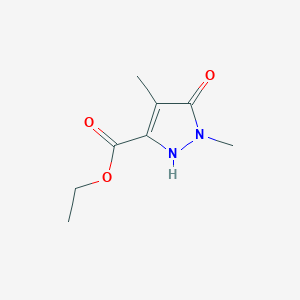
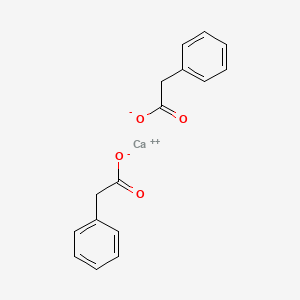
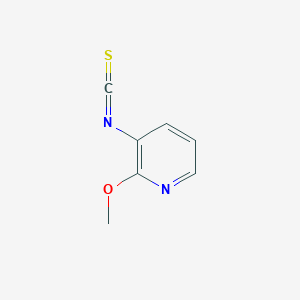
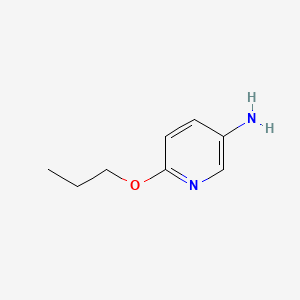
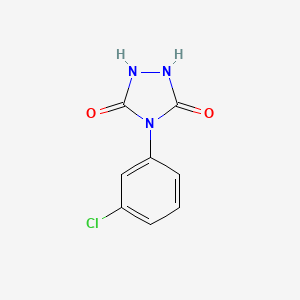
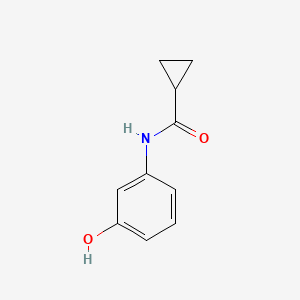
![6-Chlorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B3053216.png)
